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Abstract
2-Fluorocinnamaldehyde, a halogenated aromatic aldehyde, presents a unique scaffold for

synthetic chemistry and drug discovery. The strategic placement of a fluorine atom at the ortho-

position of the phenyl ring significantly modulates the electronic and steric properties of the

molecule, influencing its reactivity and potential biological activity. This technical guide provides

a comprehensive examination of the core physical properties of 2-Fluorocinnamaldehyde,

complete with detailed experimental protocols, causality-driven explanations of methodological

choices, and an overview of its relevance in scientific research.

Introduction: The Significance of Fluorination in
Cinnamaldehyde Scaffolds
Cinnamaldehyde and its derivatives are a well-established class of compounds with diverse

applications, ranging from flavor and fragrance to medicinal chemistry.[1] The introduction of a

fluorine atom, a bioisostere for a hydrogen atom, can profoundly impact a molecule's

pharmacokinetic and pharmacodynamic profile. Fluorination is a widely employed strategy in

drug design to enhance metabolic stability, improve membrane permeability, and increase

binding affinity to target proteins.[2][3] In the context of cinnamaldehyde, the ortho-fluoro

substitution in 2-Fluorocinnamaldehyde introduces a potent inductive effect and alters the

conformational preferences of the molecule, making it a valuable intermediate for the synthesis
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of novel bioactive compounds.[4] Its applications are being explored in the development of new

therapeutic agents, including urease inhibitors and anticancer agents.[1][5]

Core Physical and Chemical Properties
A precise understanding of the physical and chemical characteristics of 2-
Fluorocinnamaldehyde is paramount for its effective utilization in a laboratory setting. These

properties dictate its behavior in different solvents, its stability, and the optimal conditions for its

storage and handling.

Property Value Source(s)

CAS Number 149733-71-1 [6][7][8]

Molecular Formula C₉H₇FO [6][7][8]

Molecular Weight 150.15 g/mol [6][8]

Appearance Colorless to light yellow liquid [6]

Boiling Point 245.6 °C at 760 mmHg [7]

Density 1.138 g/cm³ [7]

Refractive Index 1.554 [7]

Flash Point 91.3 °C [7]

Solubility

Insoluble in water. Expected to

be soluble in common organic

solvents such as ethanol,

methanol, chloroform, and

ethyl acetate.

[9]

Experimental Protocols for Property Determination
The following sections detail standardized methodologies for the experimental determination of

key physical properties of 2-Fluorocinnamaldehyde.

Melting Point Determination (for solid derivatives)
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While 2-Fluorocinnamaldehyde is a liquid at room temperature, its derivatives are often

solids. The melting point is a crucial indicator of purity.

Methodology:

Sample Preparation: A small quantity of the crystalline solid is finely ground and packed into

a capillary tube to a height of 2-3 mm.

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the

temperature is ramped at a controlled rate.

Observation: The temperatures at which the substance begins to melt and completely

liquefies are recorded as the melting point range.

Rationale: A sharp melting point range (typically < 2 °C) is indicative of a pure compound.

Impurities tend to broaden and depress the melting point range. A slow heating rate (~1-2

°C/min) is critical to ensure thermal equilibrium between the sample, the thermometer, and

the heating block, leading to an accurate measurement.

Caption: Workflow for Melting Point Determination.

Solubility Assessment
Understanding the solubility profile of 2-Fluorocinnamaldehyde is essential for reaction setup,

purification, and formulation.

Methodology:

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, ethyl

acetate, hexane) are chosen.

Qualitative Assessment: A small amount of 2-Fluorocinnamaldehyde (e.g., 10 mg) is added

to a test tube containing a small volume (e.g., 1 mL) of the solvent. The mixture is agitated,

and the solubility is observed at room temperature.

Quantitative Determination (Isothermal Method): a. An excess of 2-Fluorocinnamaldehyde
is added to a known volume of the solvent in a sealed vial. b. The mixture is agitated at a

constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is
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reached. c. The saturated solution is filtered to remove undissolved solid. d. The

concentration of the solute in the filtrate is determined using a suitable analytical technique

(e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

Rationale: This systematic approach provides both a quick qualitative overview and precise

quantitative data on the solubility of the compound, which is critical for process development

and optimization.

Qualitative Screening Quantitative Measurement

Add solute to various solvents Observe dissolution Prepare saturated solution at constant T Equilibrate and filter Analyze filtrate concentration

Click to download full resolution via product page

Caption: Workflow for Solubility Assessment.

Spectroscopic Characterization
Spectroscopic data is fundamental for the structural elucidation and purity confirmation of 2-
Fluorocinnamaldehyde. While a comprehensive public database of its spectra is not readily

available, the expected characteristic signals are outlined below based on its structure and

data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide key information about the proton environment in

the molecule.

Aldehydic Proton (CHO): A singlet or a doublet with a small coupling constant is anticipated

in the downfield region, typically between δ 9.5 and 10.5 ppm.

Vinylic Protons (-CH=CH-): Two doublets or doublets of doublets are expected in the region

of δ 6.5-8.0 ppm, showing coupling to each other (trans coupling constant typically 15-18 Hz)

and potentially smaller couplings to the aromatic protons.
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Aromatic Protons: A complex multiplet pattern between δ 7.0 and 8.0 ppm is expected for the

four protons on the fluorinated phenyl ring. The fluorine substitution will influence the

chemical shifts and introduce additional splitting (H-F coupling).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the number of distinct carbon environments and will be

influenced by the fluorine atom.

Carbonyl Carbon (C=O): A signal is expected in the highly deshielded region of δ 190-195

ppm.

Vinylic and Aromatic Carbons: Signals for the eight sp² hybridized carbons of the

cinnamaldehyde backbone and the phenyl ring are expected between δ 110 and 165 ppm.

The carbon directly bonded to the fluorine atom will appear as a doublet with a large one-

bond C-F coupling constant. Other carbons in the aromatic ring will show smaller two- and

three-bond C-F couplings.

Infrared (IR) Spectroscopy
The IR spectrum is a rapid method to identify the key functional groups present in the

molecule.

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-

1700 cm⁻¹. Conjugation with the double bond and the aromatic ring shifts this band to a

lower wavenumber compared to a saturated aldehyde.

C=C Stretch (Alkene and Aromatic): Medium to strong absorptions are anticipated in the

1580-1640 cm⁻¹ region.

C-H Stretch (Aldehyde): Two weak bands are characteristic for the aldehydic C-H stretch,

typically found around 2720 cm⁻¹ and 2820 cm⁻¹.

C-F Stretch: A strong absorption band is expected in the region of 1200-1300 cm⁻¹ for the

aryl-fluorine bond.

Mass Spectrometry (MS)
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Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the molecule.

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z

corresponding to the molecular weight of 2-Fluorocinnamaldehyde (150.15).

Fragmentation Pattern: Common fragmentation pathways for cinnamaldehydes include the

loss of the formyl radical (-CHO), leading to a fragment at m/z 121, and cleavage of the

vinylic bond.

Safety, Handling, and Storage
Proper handling and storage of 2-Fluorocinnamaldehyde are crucial to ensure laboratory

safety and maintain the integrity of the compound.

Safety Precautions: 2-Fluorocinnamaldehyde is expected to be an irritant to the skin, eyes,

and respiratory tract.[10] It is also flammable.[4] All handling should be performed in a well-

ventilated fume hood. Personal protective equipment (PPE), including safety goggles,

chemical-resistant gloves, and a lab coat, must be worn.

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush

the affected area with copious amounts of water.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

heat, sparks, and open flames.[4] It should be stored away from strong oxidizing agents.

Conclusion
This technical guide has provided a detailed overview of the essential physical properties of 2-
Fluorocinnamaldehyde. The strategic incorporation of fluorine in this cinnamaldehyde scaffold

offers significant potential for the development of novel molecules in medicinal chemistry and

other fields. A thorough understanding of its physical characteristics, as outlined in this

document, is fundamental for its successful application in research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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